An In-depth Technical Guide on (Isopropylamino)(oxo)acetic Acid: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide on (Isopropylamino)(oxo)acetic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid (IpOHA), is an organic compound of interest in biochemical research, particularly in the field of enzyme inhibition. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role as an inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway of various pathogens.
Chemical Properties and Structure
(Isopropylamino)(oxo)acetic acid is a white solid with the chemical formula C₅H₉NO₃.[1] Its structure consists of an oxoacetic acid moiety N-substituted with an isopropyl group.
Identifiers and Synonyms:
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IUPAC Name: (isopropylamino)(oxo)acetic acid[2]
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CAS Number: 29262-57-5[2]
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PubChem CID: 15761643 (for the related propylamino derivative)[3]
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Synonyms: N-Isopropyloxamic acid, Acetic acid, [(1-methylethyl)amino]oxo-[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 131.13 g/mol | |
| Molecular Formula | C₅H₉NO₃ | |
| Physical State | Solid | [1] |
| Melting Point | 112-113 °C (for oxo(propylamino)acetic acid) | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | 2.37 ± 0.20 (for oxo(propylamino)acetic acid) | [4] |
| LogP | -0.89 | [1] |
Note: The melting point and pKa values are for the closely related compound oxo(propylamino)acetic acid and should be considered as estimates for (isopropylamino)(oxo)acetic acid.
Molecular Structure
The structure of (Isopropylamino)(oxo)acetic acid is characterized by a central two-carbon chain with a carboxylic acid group and an amide group. The nitrogen of the amide is substituted with an isopropyl group.
Caption: Chemical structure of (Isopropylamino)(oxo)acetic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (Isopropylamino)(oxo)acetic acid are not extensively reported in publicly available literature. However, general methods for the synthesis of N-alkyloxamic acids and standard analytical techniques can be applied.
Synthesis of N-Alkyloxamic Acids (General Procedure)
A common method for the synthesis of N-alkyloxamic acids involves the reaction of an amine with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate.
Example Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.
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Addition of Reagent: Slowly add a solution of an equimolar amount of diethyl oxalate to the cooled amine solution with continuous stirring.
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Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then hydrolyzed using an aqueous base (e.g., sodium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the N-isopropyloxamic acid.
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Purification: The precipitated solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of (Isopropylamino)(oxo)acetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group protons, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be dependent on the solvent used.
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¹³C NMR: Expected signals would include those for the two carbonyl carbons (amide and carboxylic acid), the methine and methyl carbons of the isopropyl group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H stretches of the isopropyl group.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (131.13 g/mol ) would be expected, along with fragmentation patterns characteristic of the loss of the isopropyl group, the carboxylic acid group, and other fragments.
Biological Significance and Signaling Pathways
(Isopropylamino)(oxo)acetic acid (IpOHA) has been identified as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI) .[5] KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of many bacteria, fungi, and plants, but is absent in animals. This makes KARI an attractive target for the development of novel antimicrobial agents and herbicides.
Mechanism of Action: Inhibition of KARI
The KARI enzyme catalyzes a two-step reaction involving an isomerization and a reduction in the biosynthesis of valine, leucine, and isoleucine. IpOHA acts as a competitive inhibitor of KARI, binding to the active site of the enzyme and preventing the binding of the natural substrate. This inhibition disrupts the BCAA biosynthesis pathway, ultimately leading to the cessation of growth and death of the organism.
The following diagram illustrates the simplified branched-chain amino acid biosynthesis pathway and the point of inhibition by (Isopropylamino)(oxo)acetic acid.
Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.
Conclusion
(Isopropylamino)(oxo)acetic acid is a molecule of significant interest due to its inhibitory activity against ketol-acid reductoisomerase, a validated target for antimicrobial and herbicide development. While a comprehensive experimental dataset for its physicochemical properties is still emerging, its structural features and biological activity provide a strong foundation for its use in drug discovery and development research. Further studies to fully characterize its properties and to explore its therapeutic potential are warranted.
